molecular formula C8H11IO2 B14436186 Methyl 5-iodohepta-5,6-dienoate CAS No. 82645-34-9

Methyl 5-iodohepta-5,6-dienoate

Cat. No.: B14436186
CAS No.: 82645-34-9
M. Wt: 266.08 g/mol
InChI Key: CUJHDPALNKNNSY-UHFFFAOYSA-N
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Description

Methyl 5-iodohepta-5,6-dienoate is an organic compound with the molecular formula C8H11IO2 It is a derivative of heptadienoic acid, featuring an iodine atom at the 5th position and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-iodohepta-5,6-dienoate can be synthesized through several methods. One common approach involves the iodination of heptadienoic acid followed by esterification. The iodination step typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to introduce the iodine atom at the desired position. The resulting iodinated acid is then esterified using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodohepta-5,6-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Products include substituted heptadienoates with different functional groups replacing the iodine atom.

    Oxidation: Products include heptadienoic acid derivatives.

    Reduction: Products include saturated heptanoate derivatives.

Scientific Research Applications

Methyl 5-iodohepta-5,6-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-iodohepta-5,6-dienoate involves its interaction with specific molecular targets. The iodine atom and the conjugated diene system play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the iodine atom is replaced by nucleophiles. The double bonds in the diene system can participate in various addition reactions, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromohepta-5,6-dienoate
  • Methyl 5-chlorohepta-5,6-dienoate
  • Methyl 5-fluorohepta-5,6-dienoate

Uniqueness

Methyl 5-iodohepta-5,6-dienoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in nucleophilic substitution reactions, providing access to a broader range of derivatives .

Properties

CAS No.

82645-34-9

Molecular Formula

C8H11IO2

Molecular Weight

266.08 g/mol

InChI

InChI=1S/C8H11IO2/c1-3-7(9)5-4-6-8(10)11-2/h1,4-6H2,2H3

InChI Key

CUJHDPALNKNNSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(=C=C)I

Origin of Product

United States

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